5-Amino-N-(tert-butyl)-4'-chloro-[1,1'-biphenyl]-3-carboxamide
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Overview
Description
5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide is a complex organic compound featuring a biphenyl core with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide typically involves multi-step organic reactions
Preparation of Biphenyl Core: The biphenyl core can be synthesized via Suzuki-Miyaura coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of tert-Butyl Group: The tert-butyl group can be introduced using tert-butyl chloride in the presence of a Lewis acid catalyst.
Chlorination: The chloro substituent can be introduced through electrophilic aromatic substitution using chlorine gas or N-chlorosuccinimide.
Amination: The amino group can be introduced via nucleophilic substitution using ammonia or an amine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro substituent can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or sodium alkoxide (NaOR) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the chloro group can yield hydroxyl or alkoxy derivatives.
Scientific Research Applications
5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and protein binding due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the chloro and tert-butyl groups can influence the compound’s hydrophobic interactions and binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-N-(tert-butyl)-[1,1’-biphenyl]-3-carboxamide: Lacks the chloro substituent.
5-Amino-N-(tert-butyl)-4’-methyl-[1,1’-biphenyl]-3-carboxamide: Has a methyl group instead of a chloro group.
5-Amino-N-(tert-butyl)-4’-fluoro-[1,1’-biphenyl]-3-carboxamide: Has a fluoro group instead of a chloro group.
Uniqueness
The presence of the chloro substituent in 5-Amino-N-(tert-butyl)-4’-chloro-[1,1’-biphenyl]-3-carboxamide imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for specific biological interactions. This makes it distinct from its analogs and useful in applications requiring specific reactivity and binding characteristics.
Properties
IUPAC Name |
3-amino-N-tert-butyl-5-(4-chlorophenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O/c1-17(2,3)20-16(21)13-8-12(9-15(19)10-13)11-4-6-14(18)7-5-11/h4-10H,19H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DODCTPIODFDLIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC(=CC(=C1)C2=CC=C(C=C2)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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